Ketoconazole

Description

Properties

IUPAC Name |

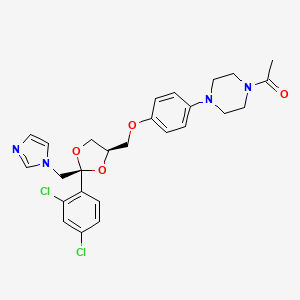

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ketoconazole on Fungal Cell Membranes

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the antifungal activity of ketoconazole, with a primary focus on its interaction with the fungal cell membrane. This compound, a broad-spectrum imidazole antifungal agent, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential sterol component of the fungal plasma membrane. This guide will dissect the biochemical cascade initiated by this compound, from the inhibition of the critical enzyme lanosterol 14α-demethylase (CYP51) to the consequential alterations in membrane fluidity, permeability, and integrity, ultimately leading to fungal cell stasis or death. Detailed experimental protocols are provided to enable researchers to investigate these mechanisms, alongside illustrative diagrams and quantitative data to facilitate a deeper understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and fungal cell biology.

Introduction: The Fungal Cell Membrane as an Antifungal Target

The fungal cell membrane, a dynamic and essential organelle, represents a prime target for antifungal therapy due to its unique composition, which differs significantly from that of mammalian cells. A key distinguishing feature is the predominance of ergosterol in fungal membranes, in contrast to cholesterol in mammalian membranes.[1] Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] Its unique presence in fungi allows for selective targeting by antifungal agents, minimizing off-target effects in the host.

This compound, a pioneering imidazole antifungal, effectively exploits this difference by specifically targeting the ergosterol biosynthesis pathway.[3][4] This guide will provide a detailed examination of the molecular interactions and cellular consequences of this compound's action on the fungal cell membrane.

The Primary Mechanism: Inhibition of Ergosterol Biosynthesis

The cornerstone of this compound's antifungal activity lies in its potent inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4][5][6] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[4][6]

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes.[1][7] The pathway can be broadly divided into three stages: the early, middle, and late stages. Lanosterol 14α-demethylase (CYP51) acts in the late stage of this pathway.

Diagram 1: The Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on Lanosterol 14α-demethylase (CYP51).

Molecular Interaction with Lanosterol 14α-Demethylase (CYP51)

This compound's inhibitory action is a result of its high affinity for the fungal CYP51 enzyme. The imidazole moiety of this compound binds to the heme iron atom within the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[4] This non-covalent, yet tight, binding effectively blocks the demethylation step, leading to a cascade of downstream effects.[4]

Consequences of Ergosterol Depletion on the Fungal Cell Membrane

The inhibition of CYP51 by this compound has two major consequences for the fungal cell: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4] These events synergistically disrupt the structure and function of the fungal cell membrane.

Altered Membrane Fluidity and Permeability

Ergosterol is essential for maintaining the optimal fluidity and packing of phospholipids in the fungal membrane. Its depletion leads to a more disordered and fluid membrane state.[6][8] This increased fluidity compromises the barrier function of the membrane, resulting in increased permeability to ions and small molecules.[3][9] This leakage of essential cellular components, such as ions and ATP, can ultimately lead to cell death.[10]

Disruption of Membrane-Bound Enzyme Function

The altered lipid environment resulting from ergosterol depletion can impair the function of integral membrane proteins, including enzymes and transporters that are vital for cellular processes such as nutrient uptake and maintenance of ion gradients.

Accumulation of Toxic Sterol Intermediates

The build-up of 14α-methylated sterols, such as lanosterol, within the fungal membrane is also cytotoxic.[4] These bulky sterols do not pack as efficiently as ergosterol within the phospholipid bilayer, further disrupting membrane structure and contributing to increased permeability and stress.

Table 1: Effects of this compound on Fungal Cell Membrane Properties

| Property | Effect of this compound | Consequence |

| Ergosterol Content | Decreased | Altered membrane fluidity and permeability |

| Membrane Fluidity | Increased | Disruption of membrane protein function |

| Membrane Permeability | Increased | Leakage of essential ions and metabolites |

| Membrane Integrity | Compromised | Fungal cell stasis or death |

Experimental Protocols for Investigating this compound's Mechanism of Action

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the effects of this compound on fungal cell membranes.

Quantification of Ergosterol Content

This protocol describes two common methods for quantifying the ergosterol content in fungal cells treated with this compound.

4.1.1. Spectrophotometric Method

This method is based on the characteristic absorbance spectrum of ergosterol.

Protocol:

-

Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to mid-log phase. Introduce this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 4-24 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile distilled water.

-

Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol). Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

-

Spectrophotometric Analysis: Dilute the heptane extract with 100% ethanol and scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer. Ergosterol exhibits a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.

-

Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cell pellet using the following equations:

-

% Ergosterol = [(A282 / E value) x F] / pellet weight

-

Where A282 is the absorbance at 282 nm, E value is a constant for crystalline ergosterol, and F is the dilution factor.

-

4.1.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more sensitive and specific quantification of ergosterol.

Protocol:

-

Sample Preparation: Follow steps 1-6 of the spectrophotometric method to obtain the sterol extract.

-

Solvent Evaporation: Evaporate the heptane extract to dryness under a stream of nitrogen gas.

-

Resuspension: Reconstitute the dried extract in a known volume of methanol (HPLC grade).

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 100% methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 282 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.

Diagram 2: Experimental Workflow for Ergosterol Quantification

Caption: Workflow for the quantification of ergosterol in fungal cells following this compound treatment.

Assessment of Membrane Permeability: ATP Leakage Assay

This assay measures the release of intracellular ATP as an indicator of membrane damage.

Protocol:

-

Fungal Culture and Treatment: Grow and treat fungal cells with this compound as described in section 4.1.1.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS or MES-Tris).

-

Resuspension: Resuspend the cells in the same buffer to a defined cell density.

-

ATP Measurement:

-

Use a commercial ATP bioluminescence assay kit.

-

To measure extracellular ATP (leaked from damaged cells), centrifuge the cell suspension and transfer the supernatant to a luminometer plate. Add the ATP detection reagent and measure luminescence.

-

To measure total ATP, lyse an aliquot of the cell suspension with a suitable lysis reagent (provided in the kit or a detergent like Triton X-100). Then add the ATP detection reagent and measure luminescence.

-

To determine intracellular ATP, subtract the extracellular ATP from the total ATP.

-

-

Data Analysis: Express the results as the percentage of ATP leakage: (% Leakage = [Extracellular ATP / Total ATP] x 100).

Measurement of Membrane Fluidity: Fluorescence Anisotropy

This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to assess membrane fluidity. An increase in membrane fluidity results in a decrease in fluorescence anisotropy.

Protocol:

-

Fungal Protoplast Preparation:

-

Grow fungal cells to the desired growth phase.

-

Treat the cells with a cell wall-degrading enzyme mixture (e.g., lyticase, zymolyase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.

-

-

Protoplast Treatment: Incubate the protoplasts with various concentrations of this compound.

-

DPH Labeling: Add DPH (from a stock solution in tetrahydrofuran) to the protoplast suspension to a final concentration of approximately 1 µM. Incubate in the dark for 30-60 minutes at room temperature to allow the probe to incorporate into the membranes.

-

Fluorescence Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers.

-

Excite the sample at 360 nm and measure the emission at 430 nm.

-

Measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the formula:

-

r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

Where G is the grating correction factor for the instrument.

-

-

Data Interpretation: A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.

Diagram 3: Workflow for Assessing Membrane Fluidity using Fluorescence Anisotropy

Caption: Experimental workflow for measuring changes in fungal membrane fluidity in response to this compound.

Conclusion

This compound's mechanism of action on fungal cell membranes is a well-defined process initiated by the specific inhibition of lanosterol 14α-demethylase. This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of deleterious effects on the fungal cell membrane, including altered fluidity, increased permeability, and compromised integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these phenomena and to evaluate the efficacy of novel antifungal compounds. A thorough understanding of these molecular interactions is paramount for the continued development of effective and selective antifungal therapies.

References

- 1. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 10. This compound Resistant Candida albicans is Sensitive to a Wireless Electroceutical Wound Care Dressing - PMC [pmc.ncbi.nlm.nih.gov]

Ketoconazole's Inhibition of the Ergosterol Biosynthesis Pathway: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergosterol is an indispensable component of the fungal cell membrane, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The biosynthetic pathway responsible for its production presents a prime target for antifungal therapeutic development, largely because it is distinct from the cholesterol biosynthesis pathway in mammals.[1] Ketoconazole, a member of the imidazole class of antifungal agents, exerts its potent activity by precisely targeting this pathway.[3][4] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action, the downstream cellular consequences of ergosterol depletion, and detailed, field-proven protocols for quantifying these effects. We will delve into the causality behind experimental choices, offering insights to empower researchers in their study of antifungal agents and the development of novel therapeutics.

The Central Role of Ergosterol in Fungal Physiology

Ergosterol is the primary sterol in fungi, analogous to cholesterol in mammalian cells. Its presence is critical for several fundamental cellular functions:

-

Membrane Fluidity and Permeability: Ergosterol modulates the packing of phospholipids, ensuring the plasma membrane maintains an optimal level of fluidity and rigidity necessary for cellular processes.[3][5]

-

Structural Integrity: It contributes to the structural stability of the cell membrane, preventing uncontrolled leakage of essential intracellular components.[3]

-

Enzyme Function: The activity of many integral membrane proteins, including transporters and signaling receptors, is dependent on the sterol composition of their lipid environment.[5]

-

Stress Adaptation: Intact ergosterol biosynthesis is linked to fungal resistance against various environmental stresses such as oxidative and osmotic stress.[2][5]

Given its essentiality, the disruption of ergosterol biosynthesis is a highly effective strategy for inhibiting fungal growth.[1]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-enzyme process that begins with acetyl-CoA.[6] While the early steps are shared with other isoprenoid pathways, the later stages, particularly the conversion of lanosterol to ergosterol, are specific to fungi and represent the primary target for azole antifungals.[7]

The key enzyme in this late-stage pathway is Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][8] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical demethylation step in the formation of the final ergosterol structure.[8][9][10]

Mechanism of Action: How this compound Disrupts the Pathway

This compound is a fungistatic agent that belongs to the imidazole class of antifungals.[3][11] Its primary mechanism of action is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4][]

The molecular interaction proceeds as follows:

-

Binding to Heme Iron: The unsubstituted imidazole nitrogen atom of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme.[3][]

-

Substrate Competition: This binding action competitively inhibits the natural substrate, lanosterol, from accessing the active site.[13]

-

Enzyme Inactivation: By blocking the active site, this compound prevents the demethylation of lanosterol, effectively halting the ergosterol biosynthesis pathway at this crucial step.[8]

This inhibition has a dual detrimental effect on the fungal cell:

-

Ergosterol Depletion: The primary consequence is the cessation of ergosterol production, which compromises the structural and functional integrity of the cell membrane.[3][5]

-

Toxic Sterol Accumulation: The blockage leads to the intracellular buildup of lanosterol and other 14α-methylated sterol precursors.[5][14] These abnormal sterols incorporate into the membrane, further disrupting its organization and contributing significantly to cellular toxicity and growth arrest.[13][14]

Experimental Protocols for Mechanistic Studies

To validate the effects of this compound and other potential inhibitors, researchers must employ robust and reproducible experimental methodologies. The following sections provide detailed protocols for quantifying ergosterol content and assessing antifungal susceptibility.

Protocol: Quantification of Fungal Ergosterol Content via HPLC

This protocol is designed to extract and quantify ergosterol from fungal cultures, providing a direct measure of the impact of an inhibitor on the biosynthesis pathway. The rationale for this multi-step process is to first lyse the cells and saponify lipids, then specifically extract the non-saponifiable sterol fraction for analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grow the fungal species of interest in an appropriate liquid medium with and without the test inhibitor (e.g., this compound) for a defined period.

-

Harvest the cells by centrifugation. Wash with sterile distilled water to remove media components.

-

Lyophilize (freeze-dry) the cell pellets to obtain a consistent dry weight for normalization. Accurately weigh 20-50 mg of dried biomass into a screw-cap glass tube.[15]

-

-

Alkaline Saponification:

-

Add 5 mL of 10% (w/v) potassium hydroxide (KOH) in pure methanol to each tube.[16][17] This step breaks down complex lipids and cell wall components, releasing ergosterol.

-

Add a small magnetic stir bar. Tightly cap the tubes.

-

Incubate in a heating block or water bath at 80°C for 30 minutes with stirring.[15]

-

Allow the tubes to cool completely to room temperature.

-

-

Sterol Extraction:

-

Add 2 mL of sterile distilled water and 5 mL of n-hexane (or cyclohexane) to each tube.

-

Vortex vigorously for 3 minutes to facilitate the transfer of the non-polar ergosterol into the organic phase.

-

Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (n-hexane) layer to a new clean glass tube.

-

Repeat the extraction step on the lower aqueous phase with another 5 mL of n-hexane to maximize recovery, pooling the organic layers.

-

-

Sample Concentration and Analysis:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Re-dissolve the dried lipid extract in a precise volume (e.g., 1 mL) of HPLC-grade methanol.[17]

-

Filter the resuspended sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.[17]

-

Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set to 282 nm, the characteristic absorbance maximum for ergosterol.[18] The mobile phase is typically 100% HPLC-grade methanol at a flow rate of 0.8-1.0 mL/min.[18]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pure ergosterol standard.

-

Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.

-

Express the final result as mg of ergosterol per gram of fungal dry mass.

-

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism. It is the gold standard for quantifying antifungal potency.[19][20]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh 24-hour culture on an agar plate (e.g., Sabouraud Dextrose Agar), pick five distinct colonies.[21]

-

Suspend the colonies in 5 mL of sterile 0.85% saline.

-

Vortex the suspension and adjust its turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[21]

-

Dilute this suspension further in the appropriate test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration for the assay.

-

-

Drug Dilution:

-

In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the test medium. For example, starting at 64 µg/mL and diluting down to 0.06 µg/mL.

-

The final volume in each well before adding the inoculum is typically 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This brings the total volume to 200 µL and halves the drug concentration in each well.

-

Crucial Controls: Include a "growth control" well (medium + inoculum, no drug) and a "sterility control" well (medium only).

-

Seal the plate and incubate at 35°C for 24 to 48 hours.[21]

-

-

MIC Determination:

-

After incubation, examine the plate. The growth control well should show distinct turbidity (growth). The sterility control well should be clear.

-

The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.[20]

-

Table 1: Representative IC₅₀ and Kd Values for Azole Antifungals

| Compound | Target Enzyme | IC₅₀ (µM) | Dissociation Constant (Kd) (nM) | Selectivity Insight |

| This compound | C. albicans CYP51 | ~0.5[22] | 10 - 56[23] | Binds tightly to the fungal enzyme.[23] |

| This compound | Human CYP51 | ~4.5 - 5.0[22][23] | 42 - 131[23] | Also inhibits the human homolog, explaining potential side effects.[24][25] |

| Fluconazole | C. albicans CYP51 | ~0.4[23] | ~56[23] | Binds tightly to the fungal enzyme.[23] |

| Fluconazole | Human CYP51 | >30[25] | ~30,500[23] | Exhibits high selectivity for the fungal target over the human enzyme.[23] |

Note: IC₅₀ (50% inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity and inhibitory potency. Lower values indicate stronger binding/inhibition.

Mechanisms of Fungal Resistance to this compound

The emergence of drug resistance is a significant challenge in antifungal therapy. For this compound and other azoles, the primary mechanisms include:

-

Target Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of this compound.[26][27]

-

Target Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring a greater amount of the drug to achieve an inhibitory effect.[28]

-

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (like Cdr1p) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the cell, preventing it from reaching its intracellular target.[29][30]

Conclusion

This compound's elegant mechanism of inhibiting the ergosterol biosynthesis pathway remains a cornerstone of antifungal pharmacology. By specifically targeting lanosterol 14α-demethylase, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that effectively halts fungal proliferation. For researchers and drug developers, a thorough understanding of this mechanism, coupled with robust methodologies for its quantification, is essential. The protocols and insights provided in this guide serve as a foundational resource for evaluating existing agents, exploring novel chemical entities, and ultimately, advancing the fight against fungal diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 13. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. mdpi.com [mdpi.com]

- 19. Antifungal Susceptibility Testing this compound – Lab Test. [nrl.ae]

- 20. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. himedialabs.com [himedialabs.com]

- 22. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]

- 23. journals.asm.org [journals.asm.org]

- 24. Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by this compound: Testosterone and methadone as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Mechanisms of resistance to azole antifungals. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 28. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 29. journals.asm.org [journals.asm.org]

- 30. Multifactorial Mechanisms of Tolerance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Ketoconazole's Anti-Androgenic Properties: A Technical Guide for Prostate Cancer Research

Abstract

This technical guide provides an in-depth exploration of the anti-androgenic properties of ketoconazole, a compound that has played a significant role in the treatment and biological understanding of prostate cancer. Initially developed as an antifungal agent, its potent inhibitory effects on steroidogenesis have been repurposed to target the androgen axis, a critical driver of prostate cancer progression. This document synthesizes the mechanistic underpinnings of this compound's action, offers a compendium of preclinical and clinical findings, and provides detailed experimental protocols for researchers and drug development professionals. The guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, fostering a deeper understanding of how to effectively investigate and leverage this compound's anti-androgenic effects in a research setting.

Introduction: The Androgen-Dependent Nature of Prostate Cancer

Prostate cancer is a disease intrinsically linked to androgen signaling. The androgen receptor (AR), a ligand-activated transcription factor, is the central mediator of prostate cell growth, differentiation, and survival. Androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus, where it regulates the expression of genes that drive cell proliferation and survival.

This fundamental dependence on androgens forms the basis of androgen deprivation therapy (ADT), a cornerstone of treatment for advanced prostate cancer. However, despite initial efficacy, most tumors eventually progress to a state of castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone. Research has revealed that CRPC is not truly androgen-independent but rather remains reliant on AR signaling, which can be reactivated through various mechanisms, including intratumoral androgen synthesis. This has led to the development of second-line hormonal therapies that target residual androgen production, with this compound being a historically important agent in this class.

Pharmacology and Mechanism of Action of this compound

This compound, an imidazole derivative, was initially developed as a broad-spectrum antifungal agent.[1] Its therapeutic application in oncology stems from its ability to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for steroid biosynthesis in both the testes and adrenal glands.[2]

Inhibition of Steroidogenesis

The primary anti-androgenic mechanism of this compound is the inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[3][4] CYP17A1 possesses dual enzymatic activities: 17α-hydroxylase and 17,20-lyase. This compound non-selectively inhibits both of these activities, effectively blocking the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and DHT.[5][6] In vitro studies have demonstrated that this compound inhibits both 17α-hydroxylase and 17,20-desmolase activities in testicular and adrenal tissues.[7][8]

dot graph "Steroidogenesis_Pathway_and_Ketoconazole_Inhibition" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Cholesterol [label="Cholesterol", fillcolor="#FFFFFF"]; Pregnenolone [label="Pregnenolone", fillcolor="#FFFFFF"]; Progesterone [label="Progesterone", fillcolor="#FFFFFF"]; _17OH_Preg [label="17-OH Pregnenolone", fillcolor="#FFFFFF"]; _17OH_Prog [label="17-OH Progesterone", fillcolor="#FFFFFF"]; DHEA [label="DHEA", fillcolor="#FFFFFF"]; Androstenedione [label="Androstenedione", fillcolor="#FFFFFF"]; Testosterone [label="Testosterone", fillcolor="#FFFFFF"]; DHT [label="Dihydrotestosterone (DHT)", fillcolor="#FBBC05", fontcolor="#202124"]; Androgen_Receptor [label="Androgen Receptor Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibition Node this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cholesterol -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> Progesterone [label="3β-HSD"]; Pregnenolone -> _17OH_Preg [label="CYP17A1 (17α-hydroxylase)"]; _17OH_Preg -> DHEA [label="CYP17A1 (17,20-lyase)"]; Progesterone -> _17OH_Prog [label="CYP17A1 (17α-hydroxylase)"]; _17OH_Prog -> Androstenedione [label="CYP17A1 (17,20-lyase)"]; DHEA -> Androstenedione [label="3β-HSD"]; Androstenedione -> Testosterone [label="17β-HSD"]; Testosterone -> DHT [label="5α-reductase"]; DHT -> Androgen_Receptor;

// Inhibition Edges this compound -> _17OH_Preg [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> DHEA [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> _17OH_Prog [style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Androstenedione [style=dashed, color="#EA4335", arrowhead=tee];

// Invisible edges for alignment {rank=same; Cholesterol; this compound} } Androgen synthesis pathway and sites of this compound inhibition.

Direct Cytotoxic Effects

Beyond its systemic anti-androgenic effects, preclinical studies have shown that this compound can exert direct cytotoxic effects on prostate cancer cells, including hormone-independent cell lines like PC-3 and DU-145.[3][9] Clonogenic assays have demonstrated that clinically achievable concentrations of this compound can significantly suppress tumor colony growth.[9] This suggests that this compound may have therapeutic benefits that are independent of its impact on androgen synthesis.

Interaction with the Androgen Receptor

There is also evidence to suggest that this compound can directly interact with the androgen receptor. In vitro binding assays have shown that this compound can competitively bind to the human androgen receptor, although the concentrations required for significant displacement of androgens are relatively high and may not be consistently achieved in vivo.[10][11]

Preclinical Evaluation of this compound

The anti-cancer properties of this compound in prostate cancer have been evaluated in various preclinical models. These studies are crucial for understanding the drug's efficacy, mechanism of action, and potential for combination therapies.

In Vitro Studies

-

Cell Viability and Proliferation Assays: this compound has been shown to inhibit the growth of various prostate cancer cell lines. Standard assays such as MTT, MTS, or colony formation assays can be used to quantify the dose-dependent effects of this compound on cell viability.[12][13]

-

CYP17A1 Inhibition Assays: The direct inhibitory effect of this compound on CYP17A1 can be assessed using enzymatic assays with microsomal preparations or in whole-cell systems.[14][15] The conversion of radiolabeled steroid precursors can be measured by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Androgen Receptor Binding Assays: Competitive binding assays using radiolabeled androgens (e.g., [3H]R1881) and prostate cancer cells or purified AR protein can be employed to determine the binding affinity of this compound to the androgen receptor.[11]

In Vivo Studies

-

Xenograft Models: The in vivo efficacy of this compound can be evaluated in xenograft models where human prostate cancer cells are implanted into immunodeficient mice.[16][17] Tumor growth can be monitored over time in response to this compound treatment, and endpoint analyses can include tumor weight, volume, and biomarker expression.

-

Steroid Profiling: A critical component of in vivo studies is the assessment of this compound's pharmacodynamic effects on steroid hormone levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying a panel of steroids in plasma, serum, or tumor tissue.[18][19]

Clinical Application and Efficacy

This compound, typically administered at high doses (e.g., 400 mg three times daily) with hydrocortisone to prevent adrenal insufficiency, has been used as a second-line hormonal therapy for CRPC for decades.[4][20]

Clinical Trial Data

Numerous clinical trials have evaluated the efficacy of this compound in CRPC. A meta-analysis of 23 studies involving 1315 patients showed that a this compound-containing regimen resulted in a greater than 50% reduction in prostate-specific antigen (PSA) levels in 48.6% of patients.[21] The median time to progression in various studies has ranged from 3 to 14 months.[22]

| Study/Analysis | Patient Population | This compound Dose | PSA Response Rate (>50% decline) | Median Time to Progression (months) | Reference |

| Meta-analysis (23 studies) | CRPC | 200-400 mg TID | 48.6% | - | [21] |

| Small et al. (1997) | CRPC post-flutamide withdrawal | 400 mg TID | 62.5% | 3.5 | [10] |

| Taplin et al. (2009) | Asymptomatic CRPC (with dutasteride) | 400 mg TID | 56% | 14.5 | [23] |

| Keizman et al. (2012) | mCRPC | 200-400 mg TID | 54% | 8 | [24] |

Toxicity and Side Effects

The use of high-dose this compound is associated with a range of toxicities, primarily gastrointestinal side effects such as nausea and vomiting.[20] Hepatotoxicity is a more serious but less common side effect that requires regular monitoring of liver function.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-androgenic properties of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of LNCaP prostate cancer cells.

Materials:

-

LNCaP cells

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.1%. Include a vehicle control (DMSO only).

-

Replace the medium in the wells with the this compound-containing medium or vehicle control.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

dot graph "Cell_Viability_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Seed LNCaP cells in 96-well plate"]; Incubate_Attach [label="Incubate overnight for cell attachment"]; Prepare_Keto [label="Prepare serial dilutions of this compound"]; Treat_Cells [label="Treat cells with this compound or vehicle"]; Incubate_72h [label="Incubate for 72 hours"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate for 3-4 hours"]; Remove_Medium [label="Remove medium"]; Add_DMSO [label="Add DMSO to dissolve formazan"]; Read_Absorbance [label="Read absorbance at 490 nm"]; Analyze_Data [label="Analyze data and calculate cell viability"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate_Attach; Incubate_Attach -> Prepare_Keto; Prepare_Keto -> Treat_Cells; Treat_Cells -> Incubate_72h; Incubate_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Remove_Medium; Remove_Medium -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } Workflow for assessing cell viability with the MTT assay.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous LNCaP xenograft model.

Materials:

-

Male athymic nude mice (6-8 weeks old)

-

LNCaP cells

-

Matrigel

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Anesthesia

Procedure:

-

Subcutaneously inject 1-2 x 10^6 LNCaP cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, biomarker analysis).

-

Blood samples can be collected for steroid profiling.

Steroid Profiling by LC-MS/MS

This protocol provides a general overview of the steps involved in quantifying steroid hormones from plasma or serum.

Materials:

-

Plasma or serum samples

-

Internal standards (deuterated steroids)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Thaw plasma/serum samples on ice.

-

Spike samples with a mixture of internal standards.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the steroids using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol with formic acid and ammonium formate).[19]

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Construct calibration curves using known concentrations of steroid standards to quantify the hormones in the samples.

Conclusion and Future Directions

This compound has been a valuable tool in the management of advanced prostate cancer, providing a proof-of-concept for the efficacy of targeting androgen synthesis in CRPC. While newer, more specific, and potent CYP17A1 inhibitors like abiraterone have largely supplanted this compound in clinical practice, its study continues to offer important insights into the mechanisms of androgen resistance. Future research could focus on identifying predictive biomarkers for response to CYP17A1 inhibitors, exploring novel combination therapies to overcome resistance, and further elucidating the direct, non-androgen-mediated cytotoxic effects of this compound and similar compounds. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to advancing our understanding of prostate cancer biology and developing more effective therapies.

References

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. auajournals.org [auajournals.org]

- 4. The role of this compound in current prostate cancer care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a possible direct cytotoxic effect on prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound retains activity in advanced prostate cancer patients with progression despite flutamide withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound binds to the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of this compound in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Inhibition of Steroidogenic Enzymes by this compound in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective inhibition of steroidogenic enzymes by this compound in rat ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. erc.bioscientifica.com [erc.bioscientifica.com]

- 17. researchgate.net [researchgate.net]

- 18. Maintenance of Intratumoral Androgens in Metastatic Prostate Cancer: A Mechanism for Castration-Resistant Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound and liarozole in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Efficacy of this compound Containing Regimens in Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Phase II Study of Androgen Synthesis Inhibition with this compound, Hydrocortisone, and Dutasteride in Asymptomatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ketoconazole Tolerance Mechanisms in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. The widespread use of azole antifungals, such as ketoconazole, has been met with the emergence of tolerance and resistance, complicating clinical management. This technical guide provides a comprehensive exploration of the core molecular mechanisms that underpin this compound tolerance in C. albicans. We will delve into the intricate interplay between alterations in the ergosterol biosynthesis pathway, the overexpression of multidrug efflux pumps, and the crucial role of cellular stress response pathways. This guide is designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical experimental frameworks to advance the study of antifungal resistance and the development of novel therapeutic strategies.

The Clinical Challenge of Candida albicans and the Role of this compound

Candida albicans is a leading cause of invasive fungal infections, which are associated with high mortality rates.[1] The azole class of antifungals, including this compound, has been a cornerstone of anti-Candida therapy.[2] These drugs are generally well-tolerated and effective; however, their fungistatic nature can lead to the development of tolerance, a phenomenon where a subpopulation of cells can grow slowly above the minimum inhibitory concentration (MIC).[3][4] This can contribute to persistent infections and treatment failure.[4]

This compound, an imidazole antifungal, primarily functions by inhibiting the cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[1]

Core Tolerance Mechanisms: A Multi-pronged Defense

C. albicans has evolved a sophisticated and multifactorial defense system to counteract the effects of this compound. These tolerance mechanisms are not mutually exclusive and often work in concert to promote survival in the presence of the drug. The three primary pillars of this compound tolerance are:

-

Alterations in the Ergosterol Biosynthesis Pathway: Modifications to the drug's target pathway to reduce its efficacy.

-

Overexpression of Efflux Pumps: Actively pumping the drug out of the cell to reduce its intracellular concentration.

-

Activation of Stress Response Pathways: Cellular signaling cascades that mitigate drug-induced damage and promote survival.

Strategic Modifications in the Ergosterol Biosynthesis Pathway

The most direct mechanism of tolerance involves changes within the ergosterol biosynthesis pathway itself. This can occur through several mechanisms:

-

Upregulation of ERG11: Increasing the expression of the gene encoding the drug target, lanosterol 14-α-demethylase, can effectively titrate out the inhibitory effect of this compound. This is a common mechanism of azole resistance.[7]

-

Mutations in ERG11: Point mutations in the ERG11 gene can lead to alterations in the amino acid sequence of the Erg11 protein. These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[8]

-

Regulation by the Transcription Factor Upc2: The zinc cluster transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes, including ERG11.[9][10] In response to ergosterol depletion caused by this compound, Upc2 is activated and drives the increased expression of ERG genes as a compensatory mechanism.[9][11] Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG11 and other ergosterol biosynthesis genes, resulting in azole resistance.[12]

Diagram: The Ergosterol Biosynthesis Pathway and this compound's Site of Action

Caption: this compound inhibits Erg11p, a key enzyme in the ergosterol biosynthesis pathway.

The Role of Efflux Pumps: A Cellular Bailout System

A primary defense mechanism against a wide range of xenobiotics, including antifungal drugs, is the active efflux of these compounds from the cell. In C. albicans, this is primarily mediated by two major families of transporter proteins: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.[13]

-

CDR1 and CDR2 (Candida Drug Resistance 1 and 2): These genes encode for ABC transporters that are well-characterized for their role in azole efflux.[14] Overexpression of CDR1 and CDR2 is a frequent cause of high-level azole resistance in clinical isolates.[15] Studies have shown that CDR1 is partially required for this compound tolerance.[5][16][17][18]

-

MDR1 (Multidrug Resistance 1): This gene encodes an MFS transporter that also contributes to azole resistance, although its substrate specificity may differ from that of the Cdr proteins.[7] While dispensable for this compound tolerance in some studies, its overexpression can contribute to a broader drug resistance phenotype.[5][16][17][18]

The expression of these efflux pump genes is tightly regulated by a network of transcription factors. For example, Tac1 is a key activator of CDR1 and CDR2 expression, while Mrr1 regulates MDR1 expression.[7][14]

Diagram: Efflux Pump-Mediated this compound Tolerance

Caption: Efflux pumps actively transport this compound out of the C. albicans cell.

Stress Response Pathways: Orchestrating Survival

Exposure to this compound induces significant cellular stress, primarily at the level of the cell membrane. C. albicans activates robust stress response pathways to mitigate this damage and promote survival.

-

The Hsp90 Chaperone Network: Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the folding and activation of a diverse array of client proteins, including key signaling molecules.[19] In C. albicans, Hsp90 is essential for tolerance to azoles.[20][21][22] It stabilizes its client proteins, allowing them to function under stressful conditions. Inhibition of Hsp90 function renders C. albicans hypersensitive to azoles.[19]

-

The Calcineurin Signaling Pathway: Calcineurin is a Ca²⁺/calmodulin-activated serine/threonine protein phosphatase that is a key client protein of Hsp90.[20][21] This pathway is crucial for maintaining cell wall integrity and responding to membrane stress.[23] Upon activation by cellular stress, calcineurin dephosphorylates the transcription factor Crz1, leading to its nuclear translocation and the activation of genes involved in stress adaptation.[24][25][26] The calcineurin pathway is essential for azole tolerance, and its inhibition acts synergistically with azoles.[23][27] While Crz1 is a downstream effector, it is only partially required for this compound tolerance, suggesting other calcineurin targets are also involved.[5][16][17][18]

Diagram: The Hsp90-Calcineurin Stress Response Pathway in this compound Tolerance

Caption: The Hsp90-calcineurin pathway is a key regulator of this compound tolerance.

The Fortress of Biofilms: A Community-Based Defense

C. albicans has the ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix.[1] Biofilms are notoriously resistant to antifungal agents, including this compound.[28][29][30] This heightened resistance is multifactorial and includes:

-

The Extracellular Matrix: The matrix, composed of polysaccharides (such as β-1,3-glucan), proteins, lipids, and extracellular DNA, can act as a physical barrier, limiting drug penetration to the cells within the biofilm.[1][28][30][31] It can also sequester antifungal drugs, preventing them from reaching their target.[31]

-

Altered Cellular Physiology: Cells within a biofilm exhibit a different physiological state compared to their planktonic (free-floating) counterparts. This can include slower growth rates and altered gene expression profiles, which can contribute to reduced drug susceptibility.

-

Efflux Pump Expression: The expression of efflux pump genes, such as CDR1 and MDR1, can be upregulated in biofilms, further contributing to drug resistance.[32]

Experimental Workflows for Studying this compound Tolerance

A thorough investigation of this compound tolerance in C. albicans requires a combination of phenotypic and molecular assays.

Antifungal Susceptibility Testing: The Broth Microdilution Method (CLSI M27-A3)

This is the reference method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[33][34][35][36][37]

Protocol:

-

Prepare Inoculum:

-

Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Prepare Antifungal Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculate and Incubate:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a drug-free growth control well and a sterility control well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes involved in this compound tolerance, such as ERG11, UPC2, CDR1, CDR2, and MDR1.[8][38][39]

Protocol:

-

RNA Extraction:

-

Culture C. albicans with and without sub-inhibitory concentrations of this compound.

-

Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

qRT-PCR:

-

Perform qRT-PCR using gene-specific primers for the target genes and a reference gene (e.g., ACT1).

-

Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes in the this compound-treated samples compared to the untreated control using the ΔΔCt method.

-

Efflux Pump Activity Assay: Rhodamine 6G Efflux

This assay measures the activity of ABC transporters, such as Cdr1p and Cdr2p, which can efflux the fluorescent dye rhodamine 6G (R6G).[40][41][42][43][44]

Protocol:

-

Cell Preparation:

-

Grow C. albicans to the exponential phase.

-

Wash and resuspend the cells in a glucose-free buffer.

-

-

R6G Loading:

-

Incubate the cells with R6G to allow for its uptake.

-

-

Efflux Initiation:

-

Wash the cells to remove extracellular R6G and resuspend them in a buffer containing glucose to energize the efflux pumps.

-

-

Fluorescence Measurement:

-

At various time points, collect the supernatant and measure the fluorescence of the extruded R6G using a fluorometer.

-

Increased fluorescence in the supernatant indicates higher efflux pump activity.

-

Ergosterol Quantification: HPLC Analysis

This method allows for the direct measurement of ergosterol content in C. albicans cells.[2][3][4][45][46]

Protocol:

-

Lipid Extraction:

-

Culture C. albicans with varying concentrations of this compound.

-

Harvest the cells and saponify them with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (including ergosterol) with a solvent like n-heptane or petroleum ether.

-

-

HPLC Analysis:

-

Dry the lipid extract and resuspend it in a suitable solvent (e.g., methanol).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Detect ergosterol by its absorbance at 282 nm.

-

-

Quantification:

-

Quantify the ergosterol content by comparing the peak area to a standard curve of known ergosterol concentrations.

-

Data Presentation and Interpretation

Table 1: Representative MIC Values for this compound against C. albicans

| Strain | Genotype | This compound MIC (µg/mL) | Reference |

| Wild-Type | ERG11/ERG11 | 0.015 - 0.125 | [5] |

| ERG11 Overexpression | - | > 16 | [7] |

| UPC2 Gain-of-Function | - | 4 - 16 | [12] |

| cdr1Δ/cdr1Δ | cdr1Δ/cdr1Δ | ≤ 0.015 | [16] |

Conclusion and Future Directions

This compound tolerance in Candida albicans is a complex and multifaceted phenomenon driven by a combination of genetic, epigenetic, and physiological adaptations. A comprehensive understanding of these mechanisms is paramount for the development of effective strategies to combat antifungal resistance. Future research should focus on:

-

Elucidating the intricate regulatory networks that connect stress response pathways with the expression of tolerance-mediating genes.

-

Identifying novel drug targets within these tolerance pathways to develop adjuvants that can potentiate the efficacy of existing antifungals.

-

Developing rapid and accurate diagnostic tools to identify tolerant strains in clinical settings, enabling more personalized and effective treatment strategies.

By continuing to unravel the molecular intricacies of this compound tolerance, the scientific community can pave the way for a new era of antifungal therapies that can overcome the challenge of drug resistance and improve patient outcomes.

References

- 1. The Candida albicans Biofilm Matrix: Composition, Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 3. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]